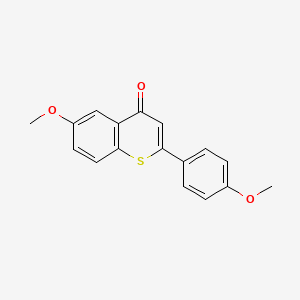
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound with the molecular formula C20H6F10O4. It is an ester derivative of 1,3-benzenedicarboxylic acid (isophthalic acid) and pentafluorophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester can be synthesized through the esterification reaction between 1,3-benzenedicarboxylic acid and pentafluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.
Hydrolysis: The primary products are 1,3-benzenedicarboxylic acid and pentafluorophenol.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks (MOFs), due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to participate in esterification and substitution reactions. The ester bonds in the compound can be cleaved under specific conditions, releasing the active components (1,3-benzenedicarboxylic acid and pentafluorophenol). These components can then interact with molecular targets in various pathways, facilitating desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: Similar in structure but with the ester groups attached to adjacent carbon atoms on the benzene ring.
1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester: The ester groups are attached to opposite carbon atoms on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the positioning of the ester groups on the 1,3-positions of the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Properties
CAS No. |
92996-14-0 |
|---|---|
Molecular Formula |
C20H4F10O4 |
Molecular Weight |
498.2 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-2-1-3-6(4-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
InChI Key |
VYILPLVQROQKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


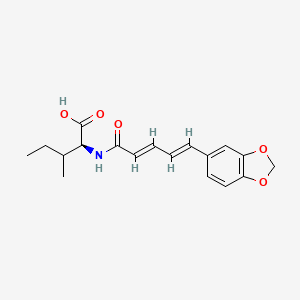
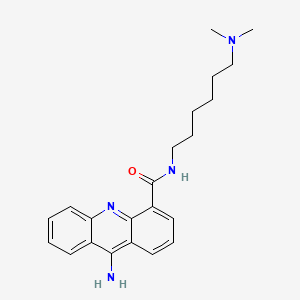
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
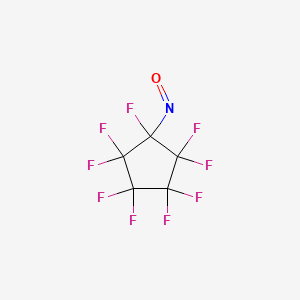
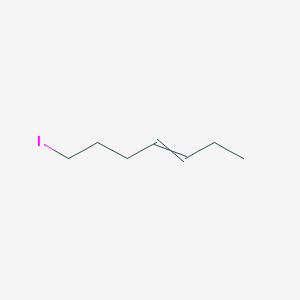
![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)
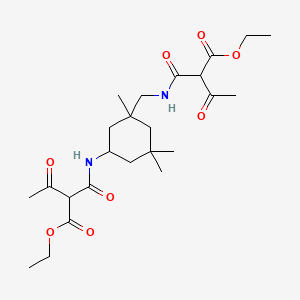

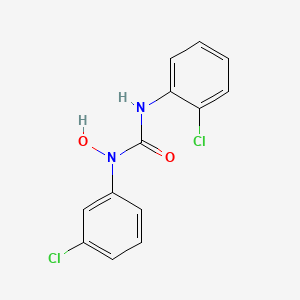
![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

